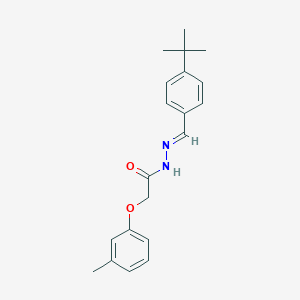

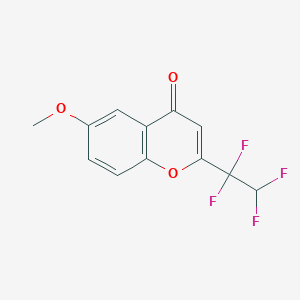

![molecular formula C19H26N4OS B5538677 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of chemicals that include imidazole, thiazole, and piperidine moieties. Such compounds are often studied for their potential biological activities and complex chemical properties.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of thiazolo[3,2-a]pyridines, which are structurally related to the compound , involves the condensation of thiazolinone with benzaldehydes and cyclocondensation with malononitrile (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds, like certain bioactive heterocycles, has been determined using crystallography. For example, the crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one shows intermolecular hydrogen bonding and specific ring conformations (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Chemical reactions include cyclo condensations, as seen in the synthesis of piperazine derivatives (Rajkumar et al., 2014). These reactions often yield compounds with significant biological activities.

Physical Properties Analysis

The physical properties of such compounds can be determined through various spectroscopic methods, including IR, NMR, and mass spectrometry, as demonstrated in the characterization of imidazole derivatives (Rajkumar et al., 2014).

Chemical Properties Analysis

The chemical properties are often explored through their reactivity with different chemical reagents. For example, the reactivity of thiazole and imidazole derivatives with various reagents can lead to a range of diverse and complex heterocyclic compounds (Kutrov et al., 2008).

Scientific Research Applications

Influence of Imidazole Replacement

Research has explored the influence of replacing the imidazole moiety in histamine H(3)-receptor antagonists with non-aromatic N-containing heterocycles, such as piperidine. While some compounds lost affinity upon replacement, ether derivatives showed maintained in vitro affinities and high potency in vivo, demonstrating the potential of this structural modification in developing new receptor antagonists (Meier et al., 2001).

Synthesis and Biological Activity

Studies on the synthesis of novel thiazolo[3,2-a]pyridine derivatives incorporating the morpholin-4-yl moiety and their antimicrobial activities have been conducted. These derivatives exhibit promising antimicrobial properties, highlighting the utility of such structural modifications in the development of new antimicrobial agents (Lamphon et al., 2004).

Synthesis and Reactions of Imino-Thiazolidinones

Research into the synthesis and reactions of (Z)-2-imino-5-(3,4,5-trimethoxy benzylidene)thiazolidin-4(H)one has provided insights into the formation of various derivative compounds. These studies contribute to the understanding of chemical reactions involving thiazolidinones and their potential applications in medicinal chemistry (Mahmoud et al., 2011).

Antiulcer Agent Development

Investigations into imidazo[1,2-a]pyridines as potential antiulcer agents have led to the synthesis of new compounds with antisecretory and cytoprotective properties. These compounds have been evaluated for their effectiveness in various ulcer models, contributing to the development of new therapeutic options for ulcer treatment (Starrett et al., 1989).

Antimicrobial Activity of Thiazolo[3,2]pyridines

The synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety and their antimicrobial activity have been explored. These compounds show significant antimicrobial properties, indicating their potential as novel antimicrobial agents (El‐Emary et al., 2005).

Mechanism of Action

properties

IUPAC Name |

[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4OS/c1-2-4-17-21-16(13-25-17)19(24)23-9-3-5-15(12-23)18-20-8-10-22(18)11-14-6-7-14/h8,10,13-15H,2-7,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKIGUINSDMBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NC=CN3CC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)

![N'-({(2S,4S)-1-[3-(dimethylamino)benzoyl]-4-fluoropyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5538692.png)